Nifurtimox
描述
硝呋替莫是一种主要用作抗寄生虫药物的硝基呋喃衍生物。 它以商品名 Lampit 出售,用于治疗美洲锥虫病(恰加斯病)和非洲锥虫病(昏睡病) . 硝呋替莫由拜耳公司开发,自 1965 年起投入使用 . 它被列入世界卫生组织的基本药物清单 .
作用机制
准备方法
合成路线和反应条件
硝呋替莫通过一个多步过程合成,该过程涉及 5-硝基-2-糠醛与 3-甲基-4-硫代吗啉-1,1-二氧化物的反应 . 反应条件通常涉及使用乙醇等溶剂和催化剂来促进最终产物的形成 .
工业生产方法
硝呋替莫的工业生产涉及使用与实验室合成相似的反应条件进行大规模合成。 该过程针对产量和纯度进行了优化,并采取严格的质量控制措施,以确保最终产品的质量一致 .
化学反应分析
反应类型
硝呋替莫会经历几种类型的化学反应,包括:
还原: 硝基也可以发生还原反应形成胺类.
取代: 硝呋替莫可以参与亲核取代反应.
常用试剂和条件
硝呋替莫反应中常用的试剂包括硼氢化钠等还原剂和过氧化氢等氧化剂 . 反应通常在受控温度和 pH 条件下进行,以确保目标产物的形成 .
主要形成的产物
科学研究应用
相似化合物的比较
类似化合物
苯硝唑: 另一种用于治疗恰加斯病的硝基呋喃衍生物.
喷他脒: 用于治疗非洲锥虫病和其他寄生虫感染.
硝呋替莫的独特性
硝呋替莫在通过氧化还原循环产生活性氧的能力方面是独一无二的,这有助于其抗寄生虫活性 . 它还因包含在联合疗法中而著称,例如用于治疗昏睡病的硝呋替莫-依佛尼替尼联合疗法 .
属性
Key on ui mechanism of action |
The mechanism of action of nifurtimox has not been fully elucidated, however, is believed to occur by the activation of nitroreductase enzymes that produce reactive metabolites with a series of deleterious effects on Trypanosoma cruzi, the parasite causing Chagas disease. The antiprotozoal actions of nifurtimox occur both intracellularly and extracellularly. Inhibition of parasite dehydrogenase activity is another purported mode of action of nifurtimox that warrants further research. |
---|---|
CAS 编号 |
23256-30-6 |
分子式 |
C10H13N3O5S |
分子量 |
287.29 g/mol |
IUPAC 名称 |
(Z)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6- |
InChI 键 |
ARFHIAQFJWUCFH-WDZFZDKYSA-N |
SMILES |
CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] |
手性 SMILES |
CC1CS(=O)(=O)CCN1/N=C\C2=CC=C(O2)[N+](=O)[O-] |
规范 SMILES |
CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] |
外观 |
Solid powder |
沸点 |
550.3±50.0 |
熔点 |
177-183 |
Key on ui other cas no. |
23256-30-6 |
Pictograms |
Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Bayer 2502 Lampit Nifurtimox |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Nifurtimox against trypanosomes?
A1: this compound is a prodrug that requires activation within the parasite. The key activation step is catalyzed by a trypanosomal type I nitroreductase (NTR). This enzyme reduces this compound, leading to the formation of an unsaturated open-chain nitrile metabolite. This metabolite is highly cytotoxic to trypanosomes and is considered the primary effector molecule. [] []
Q2: Does this compound's mechanism involve oxidative stress?
A2: While earlier studies suggested oxidative stress as the primary mechanism, recent research points to the crucial role of type I NTR-mediated activation and the formation of a cytotoxic nitrile metabolite. [] [] Although this compound can induce oxidative stress, this appears less critical for its selective toxicity towards trypanosomes.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C11H13N3O5S and a molecular weight of 287.3 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A5: Yes, studies utilize techniques like high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and HRMS/MS, alongside offline liquid scintillation counting of radiolabeled samples, to analyze this compound and its metabolites. Nuclear magnetic resonance (NMR) spectroscopy is also employed for structural confirmation. []
Q5: Are there studies exploring this compound stability under different conditions?
A6: Yes, research indicates that food intake significantly enhances this compound bioavailability, suggesting its absorption is influenced by food intake. [] This highlights the importance of administration conditions for optimal drug exposure.
Q6: Does this compound possess any catalytic properties itself?
A7: this compound itself is not known to exhibit catalytic properties. It acts as a prodrug, relying on enzymatic activation by the trypanosomal type I NTR for its anti-parasitic activity. [] []
Q7: Have there been any computational studies on this compound?
A7: There is limited information available regarding specific computational studies or QSAR models developed for this compound in the provided abstracts.
Q8: How do structural modifications of this compound affect its trypanocidal activity?
A9: Research on 5-nitrofurans, a class of compounds similar to this compound, reveals that even minor structural modifications significantly impact their interaction with TbNTR. Some modifications resulted in compounds with a 50-fold higher affinity for TbNTR than this compound. [] These derivatives also exhibited enhanced trypanocidal activity with lower IC50 values. [] Further research is necessary to fully understand the SAR of this compound and optimize its efficacy.
Q9: Are there any 5-nitrofurans with improved activity against this compound-resistant trypanosomes?
A10: Yes, pentacyclic nitrofurans, structurally distinct from this compound, demonstrated potent activity against both drug-susceptible and this compound-resistant trypanosome strains. [] This suggests a different activation mechanism for these compounds, making them promising candidates for overcoming this compound resistance.
Q10: Are there any formulation strategies to improve this compound's bioavailability?
A11: Recent studies have focused on developing new formulations of this compound, particularly for pediatric use. The development of divisible and dispersible tablets (30 mg and 120 mg) has been shown to improve dose accuracy. [] Additionally, administration with food significantly enhances this compound bioavailability. []
Q11: Is there information on the environmental impact of this compound?
A11: The provided abstracts do not offer specific details about the environmental impact or degradation pathways of this compound. Further investigation is needed to assess its potential ecotoxicological effects and appropriate waste management strategies.
Q12: How is this compound metabolized in the body?
A13: this compound undergoes extensive metabolism, primarily through reduction and nucleophilic attack, with some evidence of oxidation. More than 30 metabolites have been identified in the urine of rats administered this compound. [] Interestingly, typical hepatic and renal drug-metabolizing enzymes do not appear to play a major role in this compound's metabolism. []
Q13: What is the efficacy of this compound in treating Chagas disease in children?
A15: A recent study (CHICO) demonstrated that this compound administered for 60 days, with age- and weight-adjusted dosing, was superior to historical placebo controls in achieving a serological response at 12 months post-treatment in children with Chagas disease. [] The study also confirmed a favorable safety profile for the drug in this population. [] Further long-term follow-up is needed to evaluate the durability of the response and the potential for cure.
Q14: Has this compound shown any efficacy against other parasitic diseases?
A16: Studies have explored this compound's potential against Toxoplasma gondii, the parasite responsible for toxoplasmosis. While this compound alone showed limited efficacy, combining it with pyrimethamine significantly reduced mortality in infected mice compared to either drug alone. [] This suggests a possible synergistic effect and warrants further investigation.
Q15: Does this compound demonstrate activity against tumor cells?
A17: In vitro and in vivo studies have revealed that this compound exhibits cytotoxic activity against various tumor cell lines, including neuroblastoma and medulloblastoma. [] [] The drug induces apoptosis in these cells, potentially through mechanisms involving oxidative stress and modulation of signaling pathways like AKT-GSK3β. [] []
Q16: Are there any clinical trials investigating this compound for cancer treatment?
A18: Yes, a phase 1 dose-escalation trial in pediatric patients with relapsed/refractory neuroblastoma has been conducted. [] The study determined the maximum tolerated dose (MTD) and demonstrated that this compound was generally well-tolerated. Notably, some tumor responses were observed, both with this compound as a single agent and in combination with chemotherapy. []
Q17: What are the known mechanisms of resistance to this compound in trypanosomes?
A19: Resistance to this compound in Trypanosoma brucei has been linked to alterations in the type I NTR. Studies identified resistant parasites with either a loss of one NTR gene copy or a significant decrease in NTR transcription. [] This highlights the crucial role of this enzyme in this compound activation and the emergence of resistance.
Q18: Does cross-resistance exist between this compound and other nitro drugs?
A20: Yes, significant cross-resistance has been observed between this compound and other nitro drugs, particularly fexinidazole, another nitroaromatic compound under investigation for trypanosomiasis. [] [] This cross-resistance is likely due to their shared reliance on the type I NTR for activation. [] []
Q19: Are there efforts to improve this compound delivery to specific targets?
A22: While the provided abstracts don't detail specific drug delivery strategies, one study explored encapsulating this compound in ethylcyanoacrylate nanoparticles. [] This formulation showed promising results in vitro, demonstrating enhanced trypanocidal activity against both trypomastigotes and intracellular amastigotes with reduced cytotoxicity compared to free this compound. [] This highlights the potential of nanoformulations for improving this compound delivery and therapeutic index.
Q20: What analytical methods are used to quantify this compound and its metabolites?
A24: High-performance liquid chromatography (HPLC) coupled with various detection methods, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is widely used for the identification and quantification of this compound and its metabolites in biological samples. []
Q21: How is the in vitro susceptibility of Trypanosoma cruzi to this compound determined?
A25: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess the in vitro susceptibility of T. cruzi to this compound. This colorimetric assay measures cell viability and allows for the determination of the drug concentration that inhibits parasite growth by 50% (IC50). [] []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。